2,5-Dichloro-p-xylene
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dichloro-p-xylene involves halogenation reactions where chlorine atoms are introduced into the p-xylene molecule. One method for synthesizing derivatives of p-xylene, including chlorinated variants, is through catalytic processes or direct halogenation in the presence of catalysts or under specific conditions that favor selective chlorination at the desired positions (Miyatake et al., 1994).
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-p-xylene, like its parent compound p-xylene, features a benzene ring with two methyl groups and two chlorine atoms as substituents. The presence of chlorine atoms significantly affects the electronic structure and physical properties of the molecule. Studies on similar molecules have utilized methods like X-ray diffraction and electron diffraction to determine the impact of substituents on the benzene ring's geometry and overall molecular structure (Domenicano et al., 1979).
Chemical Reactions and Properties
Chlorinated xylenes, including 2,5-Dichloro-p-xylene, participate in various chemical reactions characteristic of halogenated aromatics. These reactions include further halogenation, nucleophilic substitution, and elimination reactions. The presence of chlorine atoms can also influence the compound's reactivity towards electrophilic or nucleophilic agents, affecting the synthesis of other complex molecules or polymers (Wright et al., 2003).
Physical Properties Analysis
The physical properties of 2,5-Dichloro-p-xylene, such as melting and boiling points, density, and solubility in various solvents, are influenced by the chloro substituents. These properties determine its behavior in different environments and its suitability for specific applications, including use as an intermediate in chemical synthesis or in material science (Bisong et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,5-Dichloro-p-xylene, such as acidity, basicity, and reactivity towards various chemical reagents, are key to understanding its role in synthetic chemistry. The electron-withdrawing effect of chlorine atoms alters the electron density on the benzene ring, affecting its interactions with other molecules. This can influence the compound's role in catalysis, its reactivity in substitution reactions, or its behavior under conditions of polymerization or other chemical transformations (Bisong et al., 2020).
Scientific Research Applications
Application in Structural, Electronic and Optical Properties Analysis
- Specific Scientific Field: Physical Chemistry, specifically Density Functional Theory (DFT) calculations .
- Summary of the Application: 2,5-Dichloro-p-xylene (DCPX) is used in the study of structural, electronic, and optical properties. The vibrational spectra, including FT-IR and FT-Raman for DCPX, have been recorded .
- Methods of Application or Experimental Procedures: All the energies, the geometry of the compound, and vibrational frequencies of DCPX have been calculated using density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G** functionals . The occurrence of charge transfer was known from the HOMO–LUMO energy gap of DCPX . To find out the electronic excitation energies, oscillator strength, and nature of the respective excited states, the closed-shell singlet calculation method has been utilized for DCPX .
- Results or Outcomes: The values of the total dipole moment (µ) and the first order hyperpolarizability (β) of DCPX have been investigated . The non-linear optical (NLO) behavior of DCPX has been identified from the results of hyperpolarizability values .
Application in Preparation of Poly (p-phenylene vinylene) Nanotubes and Nanorods
- Specific Scientific Field: Material Science, specifically in the preparation of nanomaterials .
- Summary of the Application: 2,5-Dichloro-p-xylene is used as a monomer in the preparation of poly (p-phenylene vinylene) (PPV) nanotubes and nanorods . These nanomaterials have potential applications in various fields such as electronics, photonics, and sensors due to their unique properties .
- Methods of Application or Experimental Procedures: The preparation of PPV nanotubes and nanorods involves a chemical vapor deposition (CVD) polymerization method . In this method, 2,5-Dichloro-p-xylene is used as a monomer .
- Results or Outcomes: The study investigated the effect of CVD monomer selection and reaction conditions on the resulting PPV polymer layer composition and luminescence properties .
Safety And Hazards
properties
IUPAC Name |
1,4-dichloro-2,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGSRNVBAFCOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044780 | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-p-xylene | |
CAS RN |
1124-05-6 | |
Record name | 2,5-Dichloro-p-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-p-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLORO-2,5-DIMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8M86ZOB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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